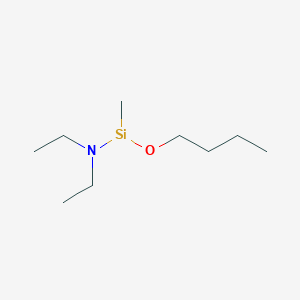
CID 15635647
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 15635647” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 15635647 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
CID 15635647 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Wissenschaftliche Forschungsanwendungen
CID 15635647 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: this compound could have potential therapeutic applications, such as in drug development or as a diagnostic tool.
Industry: The compound might be employed in the production of specialty chemicals, materials science, or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of CID 15635647 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications and side effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 15635647 include those with analogous structures or functional groups. Examples might include compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.
Uniqueness
This compound stands out due to its unique combination of structural features and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective or versatile.
Eigenschaften
Molekularformel |
C9H22NOSi |
|---|---|
Molekulargewicht |
188.36 g/mol |
InChI |
InChI=1S/C9H22NOSi/c1-5-8-9-11-12(4)10(6-2)7-3/h5-9H2,1-4H3 |
InChI-Schlüssel |
RETXKRWWBVZOJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](C)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


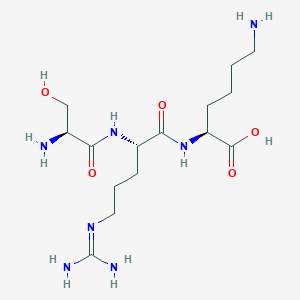
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
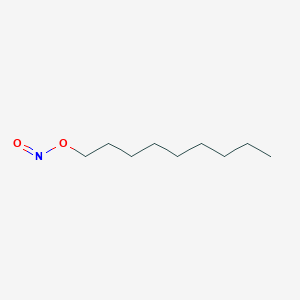
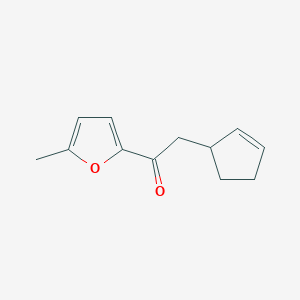
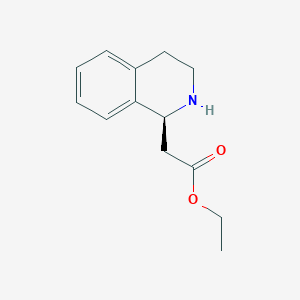
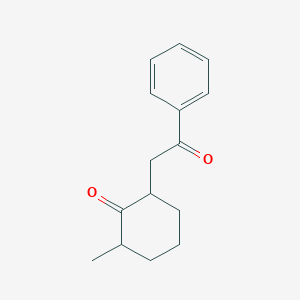
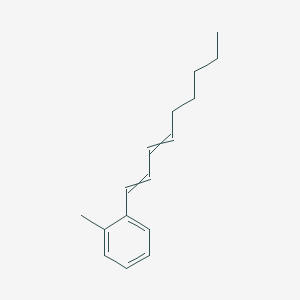
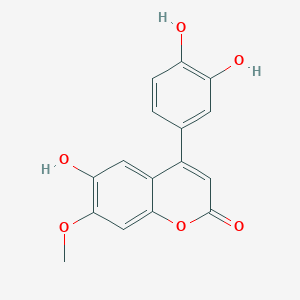
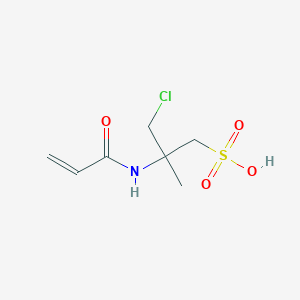
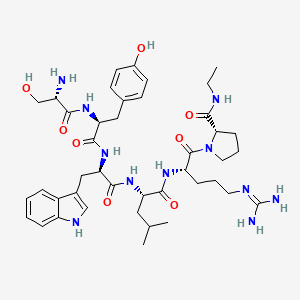
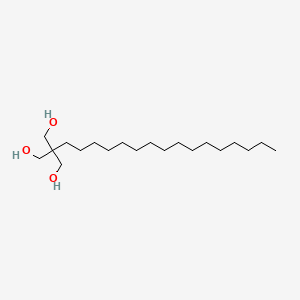
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N,N-dimethylsulfamate](/img/structure/B12564367.png)
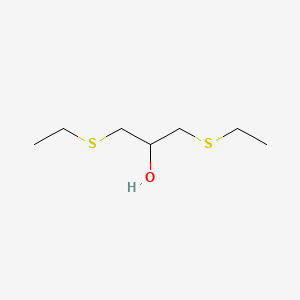
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)
